![molecular formula C19H16F3NO5S B2971047 1'-((4-(trifluoromethoxy)phenyl)sulfonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one CAS No. 1797891-07-6](/img/structure/B2971047.png)

1'-((4-(trifluoromethoxy)phenyl)sulfonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

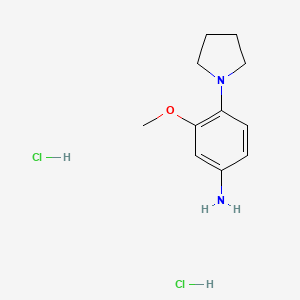

The compound appears to contain a trifluoromethoxyphenyl group, a sulfonyl group, and a spiro[isobenzofuran-1,3’-piperidin] group. The trifluoromethoxy group is a strong electron-withdrawing group, which could have significant effects on the chemical behavior of the compound .

Molecular Structure Analysis

The trifluoromethoxy group is likely to be strongly electron-withdrawing due to the presence of the highly electronegative fluorine atoms . This could influence the reactivity of the compound .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the trifluoromethoxy group, which could make the compound more susceptible to reactions at positions ortho and para to this group .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. The trifluoromethoxy group could increase the compound’s stability and resistance to metabolism if it’s a biological compound .Wissenschaftliche Forschungsanwendungen

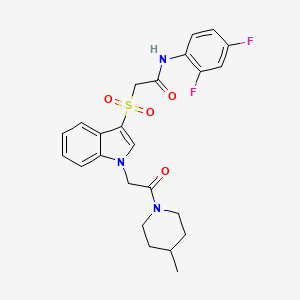

Sigma Ligand Affinity and Selectivity

The compound is related to a class of spiro[isobenzofuran-1(3H),4'-piperidines] and their derivatives, which have been synthesized and evaluated as sigma ligands. These compounds demonstrate selective affinity towards sigma 2 binding sites, with variations in the N-substituent affecting both affinity and selectivity. Studies have identified structural factors critical for sigma 1/sigma 2 affinity and selectivity, with certain substituents enhancing affinity for sigma 2 binding sites while retaining selectivity over sigma 1. This research suggests potential applications in understanding sigma receptor functions and developing sigma receptor-targeted therapies (Moltzen, Perregaard, & Meier, 1995).

Antihypertensive and Diuretic Properties

Another study on N-sulfur derivatives of 3-phenylspiro[isobenzofuran-1(3H),4'-piperidine] reported significant diuretic and antihypertensive activities in rats, indicating potential therapeutic applications for managing hypertension and related cardiovascular conditions (Klioze & Novick, 1978).

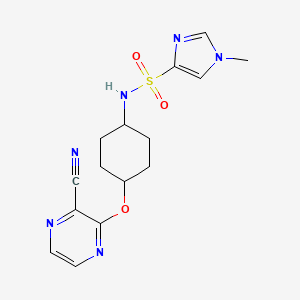

Potential Central Nervous System (CNS) Agents

The synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] has been explored for their potential as central nervous system agents. Early research focused on the antidepressant potential of such compounds, noting their marked inhibition of tetrabenazine-induced ptosis. These studies aimed at identifying structural variations conducive to CNS activity, potentially offering new avenues for the development of antidepressants and other CNS-targeted therapies (Bauer et al., 1976).

Neurokinin Receptor Antagonists

Research into spiro-substituted piperidines has identified potential neurokinin receptor antagonists. One study describes the design and synthesis of a compound with significant inhibitory activity against bronchoconstriction induced by neurokinin in guinea pigs, highlighting its potential as a lead compound for developing novel neurokinin receptor antagonists or dual antagonists (Kubota et al., 1998).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

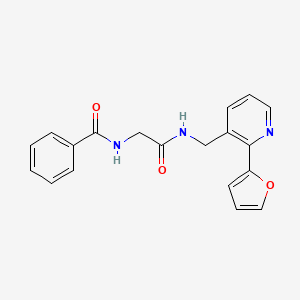

IUPAC Name |

1'-[4-(trifluoromethoxy)phenyl]sulfonylspiro[2-benzofuran-3,3'-piperidine]-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16F3NO5S/c20-19(21,22)27-13-6-8-14(9-7-13)29(25,26)23-11-3-10-18(12-23)16-5-2-1-4-15(16)17(24)28-18/h1-2,4-9H,3,10-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSTUDEFIWZUHKO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CN(C1)S(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F)C4=CC=CC=C4C(=O)O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16F3NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide](/img/structure/B2970964.png)

![8-(4-Butoxybenzoyl)-3-(4-methylbenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2970972.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-4-(1H-pyrrol-1-yl)benzamide](/img/structure/B2970977.png)

![(3-Pentan-3-yl-1-bicyclo[1.1.1]pentanyl)methanamine](/img/structure/B2970980.png)

![3-Chloro-2-[5-(trichloromethyl)-1,2,4-oxadiazol-3-yl]-5-(trifluoromethyl)pyridine](/img/structure/B2970981.png)

![4-amino-5-[3-(2,5-dimethylphenyl)-1H-pyrazol-5-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2970982.png)

![5-Chloro-2-[4-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenoxy]pyridine](/img/structure/B2970986.png)